2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate is a chemical compound with the molecular formula and a molecular weight of approximately . This compound features a pyridine ring substituted with bromine and iodine atoms, along with a tert-butyl carbonate group. The specific arrangement of these substituents influences its reactivity and potential applications in various fields of scientific research.
The compound can be identified by its CAS number and is available for purchase from various chemical suppliers, including BenchChem and VWR.
2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate is classified under organic halides due to the presence of halogen atoms (bromine and iodine) in its structure. It is also categorized as a carbonate ester, which is significant for its reactivity in organic synthesis.
The synthesis of 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. The halogenation step often requires specific reagents and conditions to ensure selective substitution at the desired positions on the pyridine ring.
The molecular structure of 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate can be represented using various notations, including:
CC(C)(C)OC(=O)Oc1cc(I)cnc1Br
This notation indicates the connectivity of atoms within the molecule, highlighting the tert-butyl group and the positions of bromine and iodine on the pyridine ring.
2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate participates in various chemical reactions due to its reactive halogen substituents. Notably, it can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the bromine or iodine atom.
The presence of both bromine and iodine enhances its reactivity, making it suitable for further synthetic transformations. For instance, it can be used as an intermediate in synthesizing more complex organic molecules or as a precursor in metal-complexing reactions.
The mechanism of action for 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate involves its interaction with nucleophiles. The halogen atoms can leave as leaving groups during nucleophilic substitution reactions, allowing for new bonds to form with incoming nucleophiles.
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that compounds similar to 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate have been characterized for their catalytic properties in organic synthesis .
2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate has several notable applications in scientific research:
Halogenated pyridine derivatives serve as pivotal building blocks in complex molecule assembly due to their divergent reactivity profiles. The compound 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate (CAS: 1142192-37-7) exemplifies this utility, featuring two distinct halogens (bromine and iodine) at ortho and meta positions. This strategic placement enables sequential cross-coupling reactions: the iodine at C5 undergoes Suzuki or Stille couplings under mild conditions, while the bromine at C2 participates in Buchwald-Hartwig amination or further coupling after initial functionalization [4] [5]. The molecular scaffold (C₁₀H₁₁BrINO₃, MW: 400.01 g/mol) provides a template for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates. Its crystalline solid form ensures handling precision in reaction setups [1] [3].
Table 1: Halogen Reactivity Comparison in 2-Bromo-5-iodopyridin-3-yl tert-butyl Carbonate
Halogen Position | Reactivity Preference | Typical Reactions |
---|---|---|
C5-Iodine | Oxidative addition (Pd⁰) | Suzuki-Miyaura, Stille, Sonogashira couplings |
C2-Bromine | Oxidative addition (Pd⁰/Cu) | Buchwald-Hartwig amination, Ullmann etherification |
Combined System | Orthogonal functionalization | Tandem cross-coupling for fused heterocycles |
The tert-butyl carbonate (Boc) group in this compound serves dual roles:
This compound exemplifies a multifunctional scaffold due to three reactive handles:
Table 2: Commercial Procurement Specifications
Supplier | Catalog Number | Packing Size | Price (USD) |
---|---|---|---|
Santa Cruz Biotechnology | sc-307029 | 100 mg | $338.00 |
TRC | B693658 | 100 mg | $375.00 |
Matrix Scientific | 035752 | 100 mg | $237.00 |
AK Scientific | 9205AC | 100 mg | $369.00 |
Suppliers market this compound explicitly for "research use only" in early-discovery chemistry [1] [2] [4]. Its primary application lies in constructing polyfunctionalized pyridines for drug discovery libraries, where halogen diversity streamlines parallel synthesis. Cold-chain transportation is recommended to maintain stability [3] [6].
Table 3: Compound Summary
Property | Value |
---|---|
Systematic Name | 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate |
CAS Number | 1142192-37-7 |
Molecular Formula | C₁₀H₁₁BrINO₃ |
Molecular Weight | 400.01 g/mol |
SMILES | CC(C)(C)OC(=O)Oc1cc(I)cnc1Br |
Storage Conditions | Combustible solid (Storage Class 11) |
Key Suppliers | Sigma-Aldrich, Santa Cruz Biotechnology, TRC |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7